Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate

Description

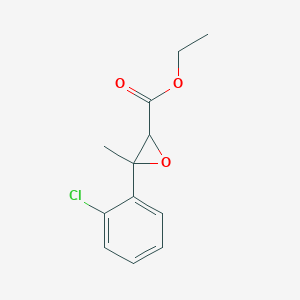

Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate is an epoxide-containing ester with the molecular formula C₁₂H₁₃ClO₃ (molar mass: 240.68 g/mol). Its structure features a 2-chlorophenyl group and a methyl substituent on the oxirane (epoxide) ring, coupled with an ethyl ester moiety. This compound is part of a broader class of α,β-epoxy carbonyl derivatives, which are pivotal intermediates in organic synthesis due to their reactivity in ring-opening reactions and stereoselective transformations .

Properties

Molecular Formula |

C12H13ClO3 |

|---|---|

Molecular Weight |

240.68 g/mol |

IUPAC Name |

ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-6-4-5-7-9(8)13/h4-7,10H,3H2,1-2H3 |

InChI Key |

JMUOTVUSPPPEHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction proceeds through the formation of a diazo intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies of enzyme-catalyzed reactions involving oxiranes and in the development of enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate involves its reactivity as an oxirane. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and in the development of enzyme inhibitors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate and its analogs:

Key Comparative Insights

Substituent Effects on Reactivity The 2-chlorophenyl group in the target compound introduces ortho-substitution effects, which may hinder nucleophilic attacks on the epoxide ring compared to the 3-chlorophenyl isomer (para-substitution) due to steric hindrance .

Synthetic Pathways

- Most analogs, including the target compound, are synthesized via Darzens condensation , a reaction between α-halo carbonyl compounds and aldehydes/ketones . For example, the 3-chlorophenyl variant (CAS 1504091-47-7) is prepared similarly, with the chlorine position dictated by the starting aryl halide .

Applications in Drug Development

- The amide derivative (3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide) demonstrates enhanced hydrogen-bonding interactions, making it suitable for crystal engineering and supramolecular chemistry applications .

- The discontinued commercial status of this compound suggests challenges in scalability or regulatory hurdles compared to simpler analogs like Methyl 3-phenyloxirane-2-carboxylate, which remains widely available .

Crystallographic and Structural Studies

- Structural data for these compounds are often resolved using SHELX software (e.g., SHELXL for refinement), highlighting the importance of crystallography in understanding substituent effects on molecular packing and stability .

Research Findings and Trends

- Steric vs. Electronic Effects : Chlorine substituents exert stronger electronic effects (inductive withdrawal) compared to alkyl groups, influencing epoxide ring stability and reactivity. For instance, the 2-chlorophenyl derivative may exhibit slower hydrolysis rates than its methyl- or isopropyl-substituted counterparts due to combined steric and electronic factors .

- 3-chlorophenyl) critically modulating activity .

Biological Activity

Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxirane (epoxide) ring, which is known for its high reactivity, particularly with nucleophiles. The presence of the chlorophenyl group may enhance its binding affinity to various biological targets, influencing its pharmacological profile.

| Property | Details |

|---|---|

| Molecular Formula | C11H11ClO3 |

| Molar Mass | Approximately 226.66 g/mol |

| Functional Groups | Oxirane ring, carboxylate group, chlorophenyl group |

The oxirane ring in this compound can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids. This reactivity is significant for its potential anti-inflammatory and anticancer properties, as it can modify target proteins and alter their functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis through caspase activation pathways .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, potentially making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

-

Anticancer Efficacy :

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability compared to control groups, with IC50 values indicating potent activity against specific cancer types.Cell Line IC50 (µM) MCF-7 (breast) 25 HeLa (cervical) 30 A549 (lung) 20 -

Mechanistic Studies :

Further investigations into the mechanism revealed that the compound interacts with key regulatory proteins involved in apoptosis and cell cycle progression. Molecular docking studies identified potential binding sites on these proteins, supporting the observed biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.